molecular formula C13H16N4O3S2 B12454685 N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide

N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide

Cat. No.: B12454685
M. Wt: 340.4 g/mol
InChI Key: MXCPKDVMNOEVNT-UHFFFAOYSA-N
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Description

N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide typically involves the reaction of 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with acetic anhydride. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. This method offers several advantages, including shorter reaction times and higher yields compared to conventional heating methods . The process involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazole compounds. These products retain the core structure of the 1,3,4-thiadiazole ring, which is crucial for their biological activity .

Mechanism of Action

The mechanism of action of N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways within the cell. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it can inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the death of the bacterial cell . The exact molecular targets and pathways involved may vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C13H16N4O3S2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C13H16N4O3S2/c1-8(2)12-15-16-13(21-12)17-22(19,20)11-6-4-10(5-7-11)14-9(3)18/h4-8H,1-3H3,(H,14,18)(H,16,17)

InChI Key

MXCPKDVMNOEVNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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